![molecular formula C12H12ClFN2O B1478560 5-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole CAS No. 2098079-22-0](/img/structure/B1478560.png)
5-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole
Overview
Description
The compound “5-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole” is likely a derivative of imidazole, which is a heterocyclic compound. This compound contains a chloromethyl group, a 3-fluoro-4-methoxybenzyl group, and an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely include an imidazole ring, with a chloromethyl group attached at one position and a 3-fluoro-4-methoxybenzyl group attached at another .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The chloromethyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloromethyl and 3-fluoro-4-methoxybenzyl groups could influence its polarity, solubility, and reactivity .Scientific Research Applications
Medicinal Chemistry
Imidazole derivatives are pivotal in medicinal chemistry, with applications ranging from antibacterial to antitumor activities. They serve as a backbone for various FDA-approved drugs due to their versatility in combating diseases and drug resistance .
Material Science
In material science, some imidazole derivatives are utilized for their nonlinear optical properties and as catalysts in synthesis processes, contributing to advancements in materials engineering .
Anti-Cancer Agents
The imidazole core is integral to anti-cancer agents. Derivatives like Methotrexate leverage the imidazole structure to inhibit cancer cell growth .
Anti-Microbial and Anti-Inflammatory Agents
Compounds like Metronidazole, which contain imidazole rings, are used as anti-microbial and anti-inflammatory agents, showcasing the therapeutic potential of imidazole derivatives .
Synthetic Chemistry
Imidazole derivatives are also significant in synthetic chemistry, where they are involved in diverse multicomponent reactions under various conditions, highlighting their chemical versatility .
Industrial Applications
The industrial sector benefits from imidazole derivatives in processes that require specific chemical properties inherent to the imidazole ring structure .
Drug Development
Substituted imidazoles are considered a prospective class for new drug development due to their pharmacological effects, including antibacterial and antifungal activities .
Everyday Applications
Imidazoles form key components of functional molecules used in everyday applications, underscoring their importance beyond scientific research .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O/c1-17-12-3-2-9(4-11(12)14)7-16-8-15-6-10(16)5-13/h2-4,6,8H,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBSIFVRVHNRRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=NC=C2CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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